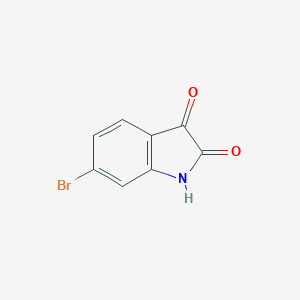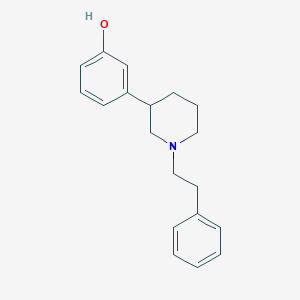
3-(1-phenethylpiperidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound features a phenol group substituted with a piperidine ring, which is further substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with ethylene in the presence of a Lewis acid catalyst.
Formation of the Phenol Group: The phenol group can be introduced through hydroxylation of an aromatic ring, often using reagents like sodium hydroxide or potassium hydroxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-(2-phenylethyl)-: Similar structure but lacks the piperidine ring.
Phenol, 4-(1-(2-phenylethyl)-3-piperidinyl)-: Similar structure but with different substitution pattern on the phenol ring.
Uniqueness
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is unique due to the presence of both the piperidine ring and the phenylethyl group, which impart distinct chemical and biological properties
Properties
CAS No. |
19725-24-7 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-[1-(2-phenylethyl)piperidin-3-yl]phenol |
InChI |
InChI=1S/C19H23NO/c21-19-10-4-8-17(14-19)18-9-5-12-20(15-18)13-11-16-6-2-1-3-7-16/h1-4,6-8,10,14,18,21H,5,9,11-13,15H2 |
InChI Key |
HGPMWSZMWSQMKY-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Synonyms |
3-(3-hydroxyphenyl)-N-(2-phenethyl)piperidine 3-phenethyl-PP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


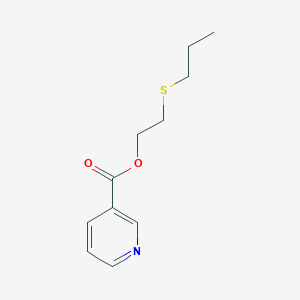
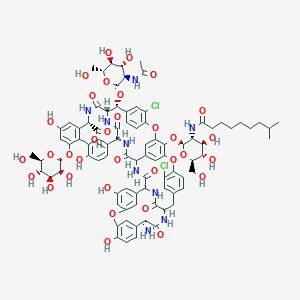
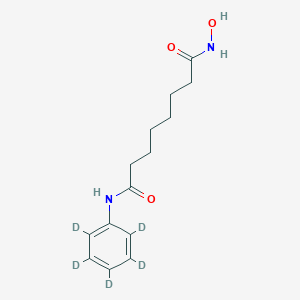
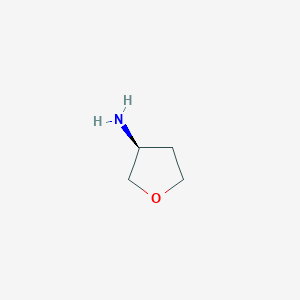
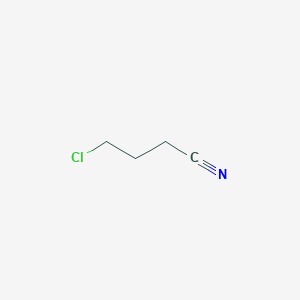
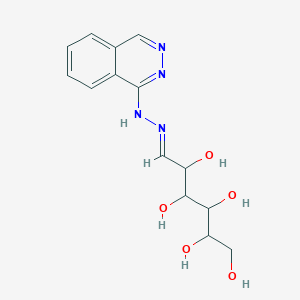
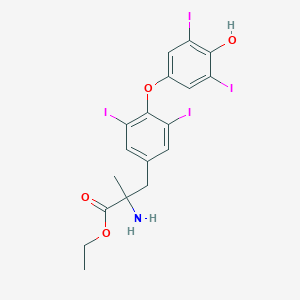

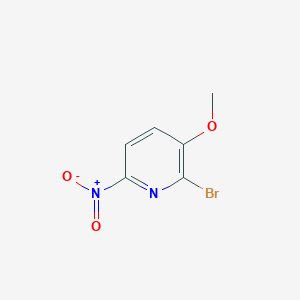
![3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)
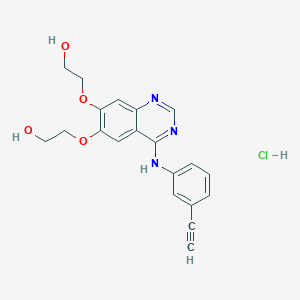
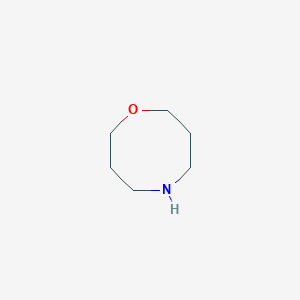
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)
